5-[(4-chloropyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridine moiety, a phenyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Chloropyridine Intermediate: The initial step involves the chlorination of pyridine to form 4-chloropyridine.
Coupling with Phenyl Group: The amino-chloropyridine is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction.
Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazole ring, incorporating the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-[(4-Chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Shares the chloropyridine moiety and is used in similar applications.
Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate: Another compound with a chloropyridine group, used in drug development.
4-Acetyl-2-chloropyridine: Contains a chloropyridine group and is used in organic synthesis.
Uniqueness
4-[(4-Chloropyridin-2-yl)amino]-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-5-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The trifluoromethyl group, in particular, enhances its stability and binding affinity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C18H16ClF3N4O |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
5-[(4-chloropyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)imidazol-4-one |
InChI |
InChI=1S/C18H16ClF3N4O/c1-2-10-26-15(12-6-4-3-5-7-12)25-17(16(26)27,18(20,21)22)24-14-11-13(19)8-9-23-14/h3-9,11H,2,10H2,1H3,(H,23,24) |
InChI Key |
MBRBSNVGHDTBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(C1=O)(C(F)(F)F)NC2=NC=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.